Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the condensation of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then reacted with a methylpyrrolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- 4-Methyl-2-(1-methylpyrrolidin-2-yl)thiazole-5-carboxylate
Comparison: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-12-5-3-4-8(12)9-11-7(6-15-9)10(13)14-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
HRWGBAFGDDPMPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
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